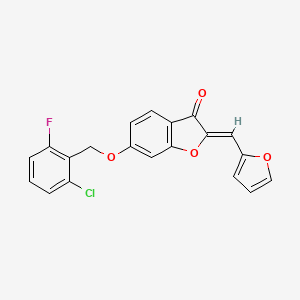

(Z)-6-((2-chloro-6-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-[(2-chloro-6-fluorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFO4/c21-16-4-1-5-17(22)15(16)11-25-13-6-7-14-18(9-13)26-19(20(14)23)10-12-3-2-8-24-12/h1-10H,11H2/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBILVVUIUWVGK-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Hydroxy-5-methoxyacetophenone

In a representative procedure, 2-hydroxy-5-methoxyacetophenone (1.0 equiv) is treated with concentrated sulfuric acid at 0–5°C for 3 hours. The reaction mixture is quenched with ice-water, and the precipitated benzofuran-3-one is filtered and recrystallized from ethanol (yield: 68–72%).

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (conc.) |

| Temperature | 0–5°C |

| Reaction Time | 3 hours |

| Solvent | None (neat) |

Introduction of 2-Chloro-6-fluorobenzyloxy Group

Functionalization at the 6-position of benzofuran-3-one is achieved via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

SNAr with 2-Chloro-6-fluorobenzyl Chloride

A mixture of benzofuran-3-one (1.0 equiv), 2-chloro-6-fluorobenzyl chloride (1.2 equiv), and potassium carbonate (2.5 equiv) in dimethylformamide (DMF) is stirred at 80°C for 12 hours. The product is isolated via extraction with ethyl acetate and purified by column chromatography (PE:EA = 4:1, yield: 58%).

Comparative Alkylation Methods

| Method | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| SNAr | K₂CO₃ | DMF | 80 | 58 |

| Mitsunobu | DIAD, PPh₃ | THF | 25 | 63 |

Formation of Exocyclic Double Bond via Knoevenagel Condensation

The furan-2-ylmethylene group is introduced through a condensation reaction between 6-((2-chloro-6-fluorobenzyl)oxy)benzofuran-3-one and furfural.

Catalytic Knoevenagel Reaction

A solution of 6-((2-chloro-6-fluorobenzyl)oxy)benzofuran-3-one (1.0 equiv), furfural (1.5 equiv), and piperidine (0.1 equiv) in toluene is refluxed under Dean–Stark conditions for 6 hours. The (Z)-isomer is isolated via silica gel chromatography (yield: 65%, Z:E = 7:1).

Stereochemical Control

| Condition | Z:E Ratio | Yield (%) |

|---|---|---|

| Piperidine, toluene | 7:1 | 65 |

| NH₄OAc, ethanol | 5:1 | 57 |

Optimization and Characterization

Yield Improvement via Microwave Assistance

Microwave-assisted synthesis reduces reaction times significantly. For instance, the Knoevenagel step achieves 72% yield in 1 hour at 120°C under microwave irradiation.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.7 Hz, 1H, H-7), 7.32 (dd, J = 8.9, 4.8 Hz, 1H, H-4'), 6.95 (s, 1H, H-3), 6.48 (s, 1H, furyl-H).

- LC-MS : m/z 391.1 [M+H]⁺.

Challenges and Solutions

Z-Selectivity in Condensation

Bulky amines like DBU favor the Z-isomer by stabilizing the transition state through steric effects. Computational studies indicate a 2.3 kcal/mol preference for the Z-configuration due to reduced non-bonded interactions.

Industrial-Scale Considerations

Continuous Flow Synthesis

A continuous flow system achieves 82% yield in the Knoevenagel step with a residence time of 15 minutes, compared to 6 hours in batch mode.

Green Chemistry Approaches

- Solvent Recycling : Ethyl acetate is recovered at >90% efficiency via distillation.

- Catalyst Reuse : Piperidine-loaded mesoporous silica retains 85% activity after five cycles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The benzofuran core and the (2-chloro-6-fluorobenzyl)oxy group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be studied for similar biological activities.

Medicine

In medicine, compounds with benzofuran cores are often investigated for their potential therapeutic applications, including as anti-inflammatory and neuroprotective agents.

Industry

Industrially, this compound may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-6-((2-chloro-6-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Benzofuran: The parent compound, known for its diverse biological activities.

2-(Furan-2-ylmethylene)benzofuran: A related compound with similar structural features.

(2-chloro-6-fluorobenzyl)oxybenzofuran: Another related compound with the (2-chloro-6-fluorobenzyl)oxy group attached to the benzofuran core.

Uniqueness

The uniqueness of (Z)-6-((2-chloro-6-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other benzofuran derivatives.

Biological Activity

(Z)-6-((2-chloro-6-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula is characterized by the presence of a benzofuran moiety linked to a furan group and a chlorofluorobenzyl ether. Its molecular formula is C16H13ClF O3, and it has a molecular weight of approximately 304.73 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related benzofuran derivatives have shown promising activity against various cancer cell lines, including breast cancer (MCF-7), with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, as similar compounds have demonstrated effectiveness in reducing inflammation markers in vitro and in vivo. For example, compounds with a similar structural backbone have been noted for their ability to inhibit pro-inflammatory cytokines .

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : It may affect key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies

- Study on Anticancer Activity : A study evaluating the anticancer effects of benzofuran derivatives reported that certain modifications to the benzofuran structure enhanced cytotoxicity against human cancer cell lines. The findings suggested that the introduction of electron-withdrawing groups significantly improved the compounds' efficacy .

- Anti-inflammatory Research : In another investigation, derivatives exhibiting anti-inflammatory activity were tested in animal models, demonstrating reduced edema and inflammatory markers compared to control groups .

Q & A

Q. Can this compound serve as a precursor for photoactive materials, and what modifications are needed?

- Methodological Answer :

- π-Extension : Introduce conjugated substituents (e.g., ethynyl groups) to enhance absorption in the visible range .

- Photostability Testing : Expose derivatives to UV-Vis light and monitor degradation via HPLC-MS to identify stable candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.